REACTION_CXSMILES
|
C(O)(C(F)(F)F)=O.[CH3:8][N:9]1[C:13]2[C:14]([CH3:26])=[CH:15][C:16]([NH:18]C(=O)OC(C)(C)C)=[CH:17][C:12]=2[O:11][C:10]1=[O:27]>C(Cl)Cl>[NH2:18][C:16]1[CH:15]=[C:14]([CH3:26])[C:13]2[N:9]([CH3:8])[C:10](=[O:27])[O:11][C:12]=2[CH:17]=1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 1.5 h at RT
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Then the reaction mixture was evaporated down
|
Type
|
EXTRACTION
|
Details
|
extracted with DCM
|
Type
|
CUSTOM
|
Details
|
The organic phase was dried on sodium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated down
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
|
Smiles
|
NC1=CC2=C(N(C(O2)=O)C)C(=C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |